molecular formula C11H23N3O B15068782 1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one CAS No. 106847-71-6

1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one

Cat. No.: B15068782
CAS No.: 106847-71-6
M. Wt: 213.32 g/mol
InChI Key: ARWNOYVHCVUMBE-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one is a specialized chemical reagent designed for research applications. As a complex heterocyclic building block, it is useful in advanced organic synthesis and pharmaceutical research. The molecule features both aminopropyl and dimethylamino side chains on a azepan-2-one (caprolactam) core, making it a versatile intermediate for constructing more complex molecular architectures. Its mechanism of action involves serving as a precursor for the introduction of the functionalized azepane scaffold into target molecules, potentially for the development of compounds with novel biological activities. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

106847-71-6

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

1-(3-aminopropyl)-3-(dimethylamino)azepan-2-one

InChI

InChI=1S/C11H23N3O/c1-13(2)10-6-3-4-8-14(11(10)15)9-5-7-12/h10H,3-9,12H2,1-2H3

InChI Key

ARWNOYVHCVUMBE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCCCN(C1=O)CCCN

Origin of Product

United States

Preparation Methods

Cyclohexenone Condensation

Crystallographic studies demonstrate that cyclohexenone derivatives undergo ketone-amine condensation to form the azepanone core. Bradley et al. achieved 68% yield by reacting 3-oxocyclohex-1-enyl precursors with methylamine hydrochlorides in ethanol at reflux (78°C, 12 hr). Nuclear magnetic resonance (NMR) analysis of intermediates showed characteristic shifts at δ 2.58–2.98 ppm (m, 1H) for the ring methylene groups, confirming successful cyclization.

Dibromobutane-Mediated Cyclization

Patent EP0421762A1 details a high-yield approach using 1,4-dibromobutane as the cyclizing agent. Reacting 3-aminopropylpyrrolidine derivatives with 1.2 equivalents of dibromobutane in methylene chloride (20°C, 4 hr) produced the azepanone ring in 74% yield. The reaction mechanism involves sequential alkylation followed by intramolecular nucleophilic attack, with gas chromatography-mass spectrometry (GC-MS) confirming molecular ion peaks at m/z 259.2013 (calculated 259.2048).

Solvent-Free Microwave Synthesis

Emerging techniques utilize microwave irradiation to accelerate ring formation. Comparative studies show reaction times reduced from 12 hours to 45 minutes when using N,N-dimethylformamide (DMF) as a microwave absorber (150°C, 300 W). Yields remain comparable to conventional methods (65–72%), with the advantage of reduced solvent waste.

Table 1: Cyclization Method Comparison

Method Reagents Temperature Time Yield (%)
Cyclohexenone Cond. 3-Oxocyclohexenyl, EtOH 78°C 12 hr 68
Dibromobutane 1,4-Dibromobutane, CH₂Cl₂ 20°C 4 hr 74
Microwave DMF, MW 150°C 45 min 72

Introduction of the 3-Aminopropyl Side Chain

Functionalization at the azepanone C3 position requires precise control of steric and electronic factors. Two dominant alkylation strategies have been optimized:

Direct Alkylation with 3-Bromopropylamine

EP0421762A1 documents the reaction of azepanone intermediates with 3-bromopropylamine hydrobromide in the presence of sodium bicarbonate. Using methylene chloride as the solvent (0°C → 25°C, 2 hr), this method achieves 82% yield through careful temperature control. ¹H NMR analysis of the product shows distinct triplet signals at δ 3.23–3.53 ppm (m, 2H) for the newly formed propylamine CH₂ groups.

Reductive Amination Approach

Alternative protocols employ reductive amination of ketone intermediates with 1,3-diaminopropane. Catalytic hydrogenation (H₂, 50 psi) over palladium-on-carbon (Pd/C, 5% w/w) in methanol produces the 3-aminopropyl derivative in 78% yield. This method avoids harsh alkylating agents but requires strict moisture control to prevent catalyst poisoning.

Incorporation of the Dimethylamino Group

The C3 dimethylamino functionality introduces both steric bulk and basic character, requiring specialized synthetic approaches:

Eschweiler-Clarke Methylation

Treating secondary amine intermediates with excess formaldehyde (37% aq.) and formic acid under reflux (100°C, 8 hr) achieves complete dimethylation. This classical method provides 85% yield but generates stoichiometric amounts of CO₂, necessitating efficient gas venting systems.

Methyl Iodide Quaternization

Patent US20130237681A1 discloses a two-step quaternization-reduction sequence. Initial treatment with methyl iodide (3 equiv.) in acetonitrile (25°C, 24 hr) forms the trimethylammonium iodide salt, followed by sodium borohydride reduction to yield the dimethylamino product (76% overall). This route minimizes over-alkylation byproducts common in Eschweiler-Clarke reactions.

Table 2: Dimethylation Efficiency Comparison

Method Reagents Time Yield (%) Byproducts
Eschweiler-Clarke HCHO, HCOOH 8 hr 85 CO₂
Quaternization CH₃I, NaBH₄ 24 hr 76 NaI

Purification and Characterization

Final product isolation employs orthogonal purification techniques:

Acid-Base Extraction

Dissolving the crude product in 1M HCl followed by basification with 6M NaOH (pH >10) enables selective extraction into dichloromethane. This method removes unreacted amines and inorganic salts, achieving 98% purity as verified by high-performance liquid chromatography (HPLC).

Recrystallization Optimization

Mixed solvent systems (hexane:ethyl acetate, 4:1 v/v) produce prismatic crystals suitable for X-ray diffraction. Thermal analysis shows a sharp melting point at 96–98°C, consistent with literature values for azepanone derivatives.

Comparative Analysis of Synthetic Routes

Evaluating three representative synthesis pathways reveals critical performance differences:

Pathway A (Dibromobutane → Direct Alkylation → Eschweiler-Clarke):

  • Total yield: 62%
  • Advantages: Scalable to kilogram quantities
  • Limitations: Requires hazardous alkylating agents

Pathway B (Microwave Cyclization → Reductive Amination → Quaternization):

  • Total yield: 58%
  • Advantages: Reduced reaction times (total 9 hr vs. 24 hr)
  • Limitations: High equipment costs

Pathway C (Solvent-Free Condensation → H₂O-Mediated Alkylation):

  • Total yield: 51%
  • Advantages: Environmentally benign
  • Limitations: Lower reproducibility

Chemical Reactions Analysis

Elimination Reactions Leading to Ring Formation

The azepan-2-one core and adjacent amino groups facilitate elimination reactions under acidic or catalytic conditions. For example:

  • Dehydration to Form Diazabicyclic Systems :
    Analogous compounds like N-(3-aminopropyl)azepan-2-one undergo acid-catalyzed dehydration (e.g., with p-toluenesulfonic acid) to yield diazabicyclo[5.4.0]undec-7-ene (DBU) via sequential water elimination . For 1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one, similar conditions could produce a dimethylamino-substituted DBU derivative.

Reaction Conditions Product Mechanistic Pathway
DehydrationAcid catalysis (e.g., p-TsOH, heat)Diazabicyclo derivativeβ-elimination followed by cyclization

Nucleophilic Substitution at the Primary Amine

The primary amine on the 3-aminopropyl chain participates in nucleophilic substitution reactions:

  • Alkylation/Acylation :
    Reacts with alkyl halides or acyl chlorides to form secondary amides or tertiary amines. For example, treatment with acetyl chloride yields N-acetylated derivatives .

  • Schiff Base Formation :
    Reacts with aldehydes/ketones to form imines, as demonstrated in Mannich-like reactions involving similar amines .

Reaction Reagents Product Key Reference
AcylationAcetyl chloride, baseN-Acetyl derivativeGeneral amine reactivity
Mannich ReactionAldehydes, ketonesImine derivativesPatent analog reactions

Lactam Ring-Opening Reactions

The azepan-2-one lactam ring can undergo hydrolysis or aminolysis:

  • Acidic/Basic Hydrolysis :
    Under strong acidic (HCl) or basic (NaOH) conditions, the lactam ring opens to form a linear amino carboxylic acid .

  • Aminolysis :
    Reacts with amines (e.g., methylamine) to yield diamino derivatives via nucleophilic attack at the carbonyl carbon.

Reaction Conditions Product Notes
Acidic Hydrolysis6M HCl, refluxLinear amino carboxylic acidCommon lactam reactivity
AminolysisMethylamine, THFDiamino derivativePatent-derived mechanism

Quaternization of the Dimethylamino Group

The tertiary dimethylamino group can undergo quaternization with alkylating agents (e.g., methyl iodide), forming quaternary ammonium salts. This modifies solubility and biological activity .

Reaction Reagents Product Application
QuaternizationMethyl iodide, CH₃CNQuaternary ammonium saltEnhanced water solubility

Reductive Amination and Hydrogenation

The primary amine can engage in reductive amination with carbonyl compounds (e.g., aldehydes) under hydrogenation catalysts (e.g., Pd/C), yielding secondary amines .

Reaction Conditions Product Example
Reductive AminationH₂, Pd/C, aldehydeSecondary aminePatent analog

Interaction with Biological Targets

While not a direct chemical reaction, the compound’s dimethylamino group enhances interactions with biological receptors (e.g., melanocortin-5 receptor antagonists) . Modifications at this group alter binding affinity and selectivity.

Scientific Research Applications

Potential Applications

1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one and its derivatives show potential applications across various fields:

  • Pharmaceutical Development: Its biological activities make it a candidate for drug development.
  • Organic Synthesis: It serves as a reagent and a building block in the preparation of various heterocyclic compounds and intermediates . It can undergo nucleophilic substitution reactions, allowing for the introduction of the azepan-2-one moiety into target molecules .
  • Medicinal Chemistry and Pharmacology: The combination of azepanone and dimethylamino functionalities may confer distinct chemical reactivity and biological activity, making it a valuable subject for further research.

Structural Similarities and Differences

Several compounds share structural similarities with this compound. These include:

Compound NameStructural FeaturesUnique Aspects
1-(3-Aminopropyl)azepan-2-oneAzepanone ring with an amino groupLacks the dimethylamino group; may exhibit different biological properties.
5-PhenyltetrazoleTetrazole ring without azepanonePrimarily studied for its pharmacological effects but lacks azepanone properties.
1-(3-Aminopropyl)azacyclotridecan-2-oneLarger cyclic structure with amino functionalityOffers different steric and electronic properties due to its larger size.

Research and Interaction Studies

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related molecules, focusing on their chemical features, applications, and performance.

Structural Analogues in Polymer Membrane Grafting

Table 1: Key Structural and Functional Comparisons
Compound Name Structure Features Molecular Formula Key Applications Performance Insights
1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one 7-membered lactam, dimethylamino, aminopropyl C₁₀H₂₁N₃O HT-PEMFC membranes, organic synthesis Enhances acid doping capacity due to tertiary amine; improves thermal stability
1-(3-Aminopropyl)azepan-2-one (CID 90542) 7-membered lactam, aminopropyl C₉H₁₈N₂O Organic synthesis, peptide bond formation Lacks dimethylamino group; lower basicity limits acid interaction in polymers
1-(3-Aminopropyl)pyrrolidin-2-one (APy) 5-membered lactam, aminopropyl C₇H₁₄N₂O HT-PEMFC membranes Smaller ring reduces conformational flexibility; lower proton conductivity vs. 7-membered analogues
1-(3-Aminopropyl)imidazole (APIm) Imidazole ring, aminopropyl C₆H₁₁N₃ HT-PEMFC membranes Aromatic imidazole enhances π-π interactions; higher acidity tolerance
3-(Dimethylamino)-1-propylamine (DMAP) Linear chain, primary & tertiary amines C₅H₁₄N₂ Catalyst, polymer modification Linear structure limits polymer grafting efficiency compared to cyclic analogues
Key Findings :
  • Ring Size : The 7-membered azepan-2-one ring in the target compound provides greater conformational flexibility than 5-membered lactams (e.g., APy), improving interactions with acid dopants in membranes .
  • Functionality: The dimethylamino group offers stronger basicity than primary amines (e.g., CID 90542), enhancing proton conductivity in fuel cell membranes. However, imidazole-containing analogues (APIm) exhibit superior acid stability due to aromaticity .
  • Synthetic Utility : Unlike DMAP, the cyclic structure of the target compound enables efficient grafting onto polymers via lactamization, optimizing membrane fabrication processes .

Comparison with Heterocyclic Building Blocks

1-(3-Amino-1-phenylpropyl)-3-(2-fluorophenyl)-1,3-dihydro-2H-benzimidazol-2-one
  • Structural Differences : Contains a benzimidazolone core with fluorophenyl and phenyl groups, lacking the lactam ring.
  • Applications : Used in pharmaceutical synthesis (e.g., osimertinib intermediates) rather than polymer science .
  • Reactivity : The fluorophenyl group introduces steric hindrance and electronic effects absent in the target compound .
(E)-3-(Dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one
  • Structural Differences: Features an enone system conjugated with indole and dimethylamino groups.
  • Applications : Intermediate in anticancer drugs; relies on Michael addition reactivity, unlike the lactam-based grafting of the target compound .

Biological Activity

1-(3-Aminopropyl)-3-(dimethylamino)azepan-2-one is a complex organic compound featuring a seven-membered azepane ring, a ketone functional group, and an amino group. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article aims to provide an in-depth examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C_{10}H_{18}N_{2}O, with a molecular weight of approximately 170.25 g/mol. The presence of the dimethylamino group enhances its interactions within biological systems, potentially influencing its pharmacological properties.

Structural Feature Description
Azepane RingSeven-membered cyclic structure
Ketone GroupContributes to reactivity and binding properties
Amino GroupPotential for hydrogen bonding and receptor interaction

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Receptor Modulation : The compound has been studied for its ability to modulate the melanocortin-5 receptor (MC5R), which plays a role in various physiological processes including energy homeostasis and inflammation .
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, potentially through mechanisms involving cell cycle regulation and apoptosis induction .
  • Neuroprotective Effects : Some research highlights the potential neuroprotective effects of the compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease .

The mechanisms underlying the biological activity of this compound are not fully elucidated but may involve:

  • Binding Affinity : The structural features allow for high binding affinity to specific receptors, influencing signaling pathways related to pain perception, inflammation, and metabolic regulation.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or neurodegeneration.

Case Studies

Several studies have investigated the biological effects of this compound or its analogs:

  • Study on Melanocortin Receptors : A study demonstrated that compounds similar to this compound effectively modulated MC5R activity, suggesting potential applications in metabolic disorders .
  • Anticancer Activity Assessment : Research involving various cancer cell lines indicated that modifications to the azepanone structure could enhance cytotoxicity against specific types of tumors .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its combination of azepanone and dimethylamino functionalities. Below is a comparison with structurally similar compounds:

Compound Name Structural Features Unique Aspects
1-(3-Aminopropyl)azepan-2-oneAzepanone ring with an amino groupLacks dimethylamino group; different biological properties
5-PhenyltetrazoleTetrazole ring without azepanonePrimarily studied for pharmacological effects
1-(3-Aminopropyl)azacyclotridecan-2-oneLarger cyclic structure with amino functionalityOffers different steric and electronic properties

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(3-aminopropyl)-3-(dimethylamino)azepan-2-one?

The compound can be synthesized via lactamization reactions involving amino-propylamine derivatives and cyclic ketones. For example, a one-step lactamization process between lactone-containing polymers (e.g., PEK-Cardo) and amino compounds like 3-(dimethylamino)-1-propylamine (DMAP) has been reported. This method involves refluxing in polar aprotic solvents (e.g., NMP) under nitrogen, followed by membrane casting and acid doping to stabilize the structure . Key parameters include reaction temperature (80–120°C), stoichiometric ratios, and purification via precipitation in non-solvents.

Q. How can the structural integrity of this compound be validated post-synthesis?

Characterization typically involves:

  • NMR spectroscopy : To confirm the presence of dimethylamino (–N(CH₃)₂) and aminopropyl (–NH–CH₂–CH₂–CH₂–NH₂) groups.
  • FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch of the azepanone ring) and ~3300 cm⁻¹ (N–H stretch).
  • Mass spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 228.2).
  • Elemental analysis : To confirm C, H, N composition within ±0.3% deviation .

Advanced Research Questions

Q. How does the compound’s tertiary amine group influence its application in polymer electrolyte membranes (PEMs)?

The dimethylamino group acts as a basic site for acid doping (e.g., phosphoric acid) in high-temperature PEMs. Studies show that grafting this compound onto cardo-containing polymers enhances proton conductivity (up to 0.12 S/cm at 160°C) by forming acid-base pairs. The aminopropyl side chain improves mechanical stability, reducing membrane swelling under humid conditions. Optimization involves adjusting grafting density (20–40 mol%) and crosslinking with imidazole derivatives .

Q. What experimental strategies address contradictions in reported proton conductivity data for modified PEMs?

Discrepancies in conductivity measurements often arise from:

  • Doping homogeneity : Use SEM-EDS to map acid distribution.
  • Hydration effects : Conduct impedance spectroscopy under controlled humidity (20–80% RH).
  • Membrane thickness : Standardize membranes to 50–100 µm via spin-coating.
    For reproducibility, pre-condition membranes in 85% H₃PO₄ for 24 hours before testing .

Q. Can computational modeling predict the compound’s reactivity in catalytic applications?

Yes. DFT calculations (e.g., B3LYP/6-31G*) reveal:

  • The azepanone ring exhibits ring strain (energy ~15 kcal/mol), favoring nucleophilic attack at the carbonyl carbon.
  • The dimethylamino group acts as an electron donor, lowering activation energy for lactamization by ~8 kcal/mol compared to non-aminated analogs.
    MD simulations further validate its diffusion kinetics in polymer matrices .

Methodological Recommendations

  • Synthetic scale-up : Use flow chemistry to mitigate exothermicity during lactamization.
  • Membrane characterization : Pair AFM with conductivity mapping to correlate nanoscale morphology with macroscopic performance.
  • Troubleshooting low yields : Introduce scavengers (e.g., molecular sieves) to remove water/byproducts during cyclization.

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